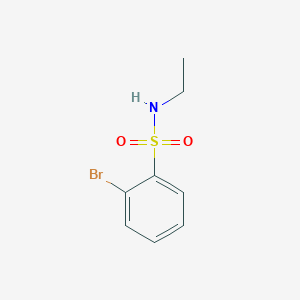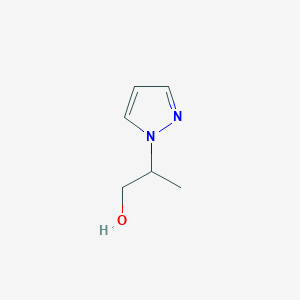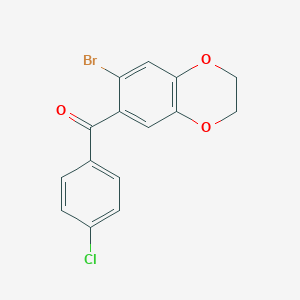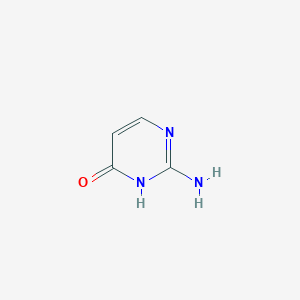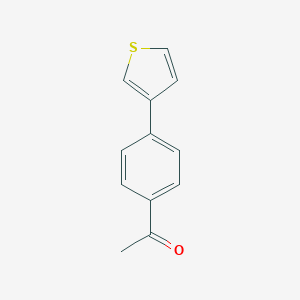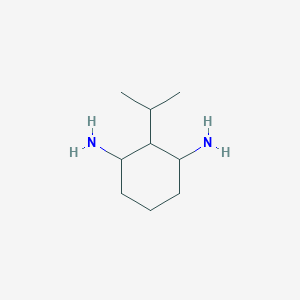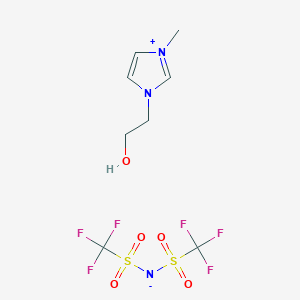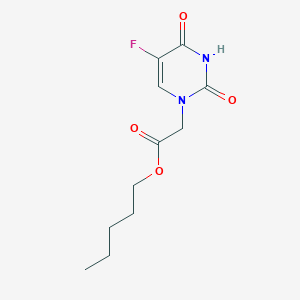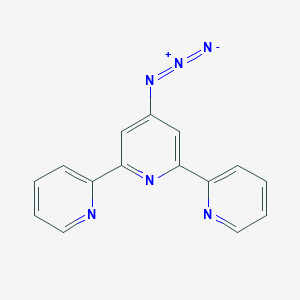
3-Bromo-6-fluorochromone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromone derivatives, including those substituted with bromo and fluoro groups, typically involves several steps including cyclization, bromination, and fluorination. The synthesis approach can vary, with some methods focusing on regioselective and stereoselective reactions to achieve the desired substitution pattern on the chromone core (Dahlén et al., 2006).
Molecular Structure Analysis
The molecular structure of chromone derivatives, including 3-Bromo-6-fluorochromone, is characterized by X-ray diffraction and spectroscopic methods such as NMR and IR spectroscopy. These studies provide insights into the crystal packing, hydrogen bonding, and other non-covalent interactions influencing the stability and properties of the compound (Salpage et al., 2016).
Chemical Reactions and Properties
The chemical behavior of 3-Bromo-6-fluorochromone involves interactions and reactions typical of halogenated chromones. These can include nucleophilic aromatic substitution, halogen exchange, and reactions with organometallic reagents. The electron-withdrawing effects of the fluoro and bromo substituents influence the reactivity and chemical behavior of the chromone core (Wallén et al., 2007).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure of 3-Bromo-6-fluorochromone are crucial for understanding its behavior in different environments and applications. These properties are typically investigated using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and crystallography (Ishikawa, 2015).
Chemical Properties Analysis
The chemical properties of 3-Bromo-6-fluorochromone, such as acidity, basicity, and reactivity towards different chemical reagents, are influenced by the halogen atoms attached to the chromone ring. Studies typically focus on understanding how these substituents affect the electronic structure, reactivity, and potential applications of the compound in organic synthesis and material science (Brand & Rozen, 1982).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Calculations :
- Chromones and halogen-substituted chromones (including 6-Fluorochromone and 6-Bromochromone) have been studied for their infrared, Nuclear magnetic resonance (NMR), and UV–Vis spectroscopic properties. These studies, supported by Density Functional Theory (DFT) calculations, help in characterizing the main vibrational bands of these molecules, which is crucial in understanding their chemical behavior and potential applications (Erdogdu et al., 2019).
Photoreactivity Modulation through Encapsulation :
- Research on the modulation of the photoreactivity of chromones, including 6-Fluorochromone and 6-Bromochromone, has been conducted. This involved the encapsulation of these compounds in self-assembled phenylethynylene bis-urea hosts, leading to selective photodimerization reactions. Such studies can have implications in the development of materials with controlled photochemical properties (Salpage et al., 2016).
Crystal Structures and Non-covalent Interactions :
- The crystal structures of various 6-substituted chromones, including 6-Fluorochromone and 6-Bromochromone, have been compared using X-ray diffraction and Hirshfeld surface analysis. This research helps in understanding the non-covalent interactions within their lattices, which is important for applications in crystal engineering and pharmaceutical design (Salpage et al., 2016).
Pharmacological Characterization :
- A synthetic flavonoid derivative, 6-Bromo-3′-nitroflavone, with structural similarities to 3-Bromo-6-fluorochromone, has been studied for its affinity for benzodiazepine receptors. This research provides insights into the anxiolytic-like action of such compounds, which could be relevant for drug development (Wolfman et al., 1998).
Excited-state Levels and Relaxation Processes :
- The emission and excitation spectra of chromone and 6-Fluorochromone have been measured, providing insights into their excited-state levels and relaxation processes in the vapor phase. Such studies are important for understanding the photophysical behavior of these compounds (Itoh, 2010).
Safety And Hazards
3-Bromo-6-fluorochromone is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the person to fresh air, washing off with soap and water, flushing eyes with water, and rinsing the mouth with water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-6-fluorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZNDJKYQAXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350971 | |
| Record name | 3-Bromo-6-fluorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluorochromone | |
CAS RN |
179111-05-8 | |
| Record name | 3-Bromo-6-fluorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



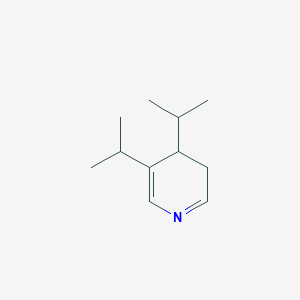
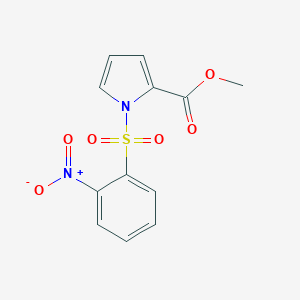
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
